molecular formula C20H27N3O5S B6562544 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane CAS No. 1020454-14-1

1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane

Cat. No.: B6562544
CAS No.: 1020454-14-1
M. Wt: 421.5 g/mol
InChI Key: UIGCCMCUERBFFJ-UHFFFAOYSA-N
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Description

The compound “1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and an azepane ring, which is a seven-membered saturated ring with one nitrogen atom . The compound also contains a sulfonyl group, which is a sulfur atom bonded to two oxygen atoms, and a benzoyl group, which is a benzene ring bonded to a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings . The pyrazole ring and the azepane ring provide a rigid, cyclic structure, while the sulfonyl and benzoyl groups introduce additional complexity . The presence of the methoxy groups on the benzoyl group could have significant effects on the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For instance, the sulfonyl group could potentially undergo reactions such as sulfonation or desulfonation . The benzoyl group could participate in reactions such as acylation or deacylation . The pyrazole and azepane rings could also undergo various ring-opening or ring-closing reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, the presence of the sulfonyl and benzoyl groups could potentially increase its polarity, which could affect properties such as solubility and boiling point . The presence of the pyrazole and azepane rings could potentially increase its rigidity, which could affect properties such as melting point and stability .

Mechanism of Action

Without specific literature or experimental data, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity could potentially be influenced by factors such as its ability to interact with various biological targets, its solubility and stability in biological environments, and its ability to cross cell membranes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Handling of this compound should be done with appropriate personal protective equipment, and any waste should be disposed of in accordance with local regulations .

Properties

IUPAC Name

[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-14-19(29(25,26)22-11-7-5-6-8-12-22)15(2)23(21-14)20(24)16-9-10-17(27-3)18(13-16)28-4/h9-10,13H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGCCMCUERBFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)OC)OC)C)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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